molecular formula C8H8N2O B8552952 4-(Pyridin-3-yl)azetidin-2-one

4-(Pyridin-3-yl)azetidin-2-one

Cat. No.: B8552952
M. Wt: 148.16 g/mol
InChI Key: XLPOMDZMONNHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-3-yl)azetidin-2-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 4-(pyridin-3-yl)azetidin-2-one exhibit promising anticancer activities. For instance, compounds synthesized from this scaffold have shown inhibitory effects against various cancer cell lines, suggesting potential as therapeutic agents. A study highlighted the structure-activity relationship (SAR) of these derivatives, demonstrating their effectiveness against gastrointestinal stromal tumors (GISTs), where mutations in the c-KIT receptor are prevalent .

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Recent investigations synthesized several derivatives that displayed significant antibacterial and antifungal activities. For example, derivatives with different substituents (such as halogens) were tested against pathogens like Staphylococcus aureus and Aspergillus niger, showing varying degrees of effectiveness .

Biological Applications

Neurological Disorders
this compound and its analogs have been evaluated for their potential in treating neurological disorders. Some studies have focused on their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive function and mood regulation. Compounds derived from this scaffold have shown selective binding and partial agonistic activity at these receptors, indicating potential use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Chemical Synthesis

Building Blocks for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study synthesized a series of this compound derivatives and evaluated their anticancer properties against GIST cell lines. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity, making these compounds suitable candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized a range of this compound derivatives with varying electronic properties. These compounds were tested against several bacterial and fungal strains, revealing that some derivatives exhibited potent activity comparable to standard antibiotics .

Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsEffective against GIST; structure modifications enhance activity
Antimicrobial ActivityAntibioticsSignificant antibacterial/fungal activity against multiple strains
Biological ResearchNeurological disorder treatmentsSelective nAChR binding; potential for depression treatment
Chemical SynthesisBuilding blocks for pharmaceuticalsVersatile in creating complex heterocycles

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-pyridin-3-ylazetidin-2-one

InChI

InChI=1S/C8H8N2O/c11-8-4-7(10-8)6-2-1-3-9-5-6/h1-3,5,7H,4H2,(H,10,11)

InChI Key

XLPOMDZMONNHOR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 20.20 g (0.24 mole) sodium bicarbonate (Sigma, Ultrapure, dried in good vacuum at room temperature for 3 days over phosphorus pentoxide) and 6.64 g (0.04 mole) 3-amino-3-(pyridine-3-yl)propionic acid (Tyger, dried in good vacuum at room temperature for 3 days over phosphorus pentoxide) under argon atmosphere first 200 ml of dry acetonitrile (Fisher) was added then at very strong stirring 4.7 ml (0.044 mole) trifluormethanesulfonyl chloride (Acros) was slowly added and thereafter the reaction mixture was further stirred in an oil bath of 75-80° C. for 19 hours. After cooling and stirring in ice bath for 1 hour the reaction mixture was filtered, washed three times with dry acetonitrile and the combined organic solutions were evaporated on a rotavapor at 35° C. The solid residue (23.8 g) was extracted in a Soxhlet-type extractor with boiling chloroform for 26 hours. The evaporation of the chloroform solution gave 2.48 g (42%) pure product as white crystalline material (mp: 115-116° C.).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
42%

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